1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-4-hydroxy-
Description
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-4-hydroxy- is a heterocyclic compound featuring a pyrrolopyridine core with a carboxylic acid group at position 2, a bromine substituent at position 3, and a hydroxyl group at position 3. This structure combines electron-withdrawing (bromo) and hydrogen-bonding (hydroxy) groups, which may influence its physicochemical properties and biological activity.
Structure
3D Structure
Properties
Molecular Formula |
C8H5BrN2O3 |
|---|---|
Molecular Weight |
257.04 g/mol |
IUPAC Name |
3-bromo-4-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H5BrN2O3/c9-5-4-3(12)1-2-10-7(4)11-6(5)8(13)14/h1-2H,(H,13,14)(H2,10,11,12) |
InChI Key |
IEYPCQHPPSAJST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C1=O)C(=C(N2)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Madelung Cyclization
The Madelung cyclization is a classical method for constructing indole and azaindole derivatives. For pyrrolo[2,3-b]pyridines, this approach involves the base-promoted cyclization of ortho-acylamino pyridines. For example, heating 2-amino-3-acetylpyridine with potassium tert-butoxide in dimethylformamide (DMF) at 120–140°C induces cyclization to form the pyrrolo[2,3-b]pyridine core. Modifications include using lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) at −78°C to enhance regiocontrol.
Fischer Indole Synthesis
The Fischer indole synthesis, employing phenylhydrazines and carbonyl compounds, has been adapted for pyrrolo[2,3-b]pyridines. Reacting 3-pyridylhydrazine with cyclic ketones (e.g., cyclohexanone) under acidic conditions (HCl/acetic acid) yields the fused heterocycle. This method is less common due to competing side reactions but offers flexibility for introducing substituents.
Regioselective Bromination at Position 3
Electrophilic Bromination
Bromination at the 3-position is achieved using bromine (Br₂) in chloroform at 0–25°C for 10–60 minutes. The reaction proceeds via electrophilic aromatic substitution, where the electron-rich pyrrole ring directs bromine to the 3-position. For sensitive substrates, N-bromosuccinimide (NBS) in dichloromethane (DCM) or THF with triethylamine (TEA) as a base is preferred.
- Substrate: 5-Phenyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
- Reagent: NBS (1.2 equiv), TEA (1.5 equiv) in DCM
- Conditions: Stir at 25°C for 12 hours
- Yield: 85–90% (reported for analogous compounds)
Directed Bromination via Protecting Groups
Temporary protection of the pyrrole nitrogen with p-toluenesulfonyl (Ts) groups enhances bromination efficiency. Treating the core with TsCl in NaOH/DCM forms the N-Ts derivative, which undergoes cleaner bromination. Subsequent deprotection with methanolic ammonia restores the NH group.
Introduction of the Hydroxy Group at Position 4
Oxidative Hydroxylation
Hydroxylation at position 4 is achieved via oxidation of a methyl precursor . For example, treating 4-methyl-1H-pyrrolo[2,3-b]pyridine with potassium permanganate (KMnO₄) in acidic aqueous acetone at 60°C yields the 4-hydroxy derivative.
Nitration-Reduction Sequence
An alternative route involves nitration at position 4 using fuming nitric acid in sulfuric acid, followed by catalytic hydrogenation (H₂/Pd-C ) to reduce the nitro group to an amine. Subsequent diazotization and hydrolysis (H₂O/CuSO₄ ) yield the hydroxy group.
Carboxylic Acid Functionalization at Position 2
Oxidation of Methyl Groups
A methyl group at position 2 is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or KMnO₄ in basic conditions. For example, refluxing 2-methyl-1H-pyrrolo[2,3-b]pyridine with KMnO₄ in aqueous NaOH (3:1 v/v) at 100°C for 6 hours affords the carboxylic acid.
Carboxylation via Metal-Halogen Exchange
A halogen atom at position 2 undergoes carboxylation via Grignard reaction with CO₂. For instance, treating 2-bromo-1H-pyrrolo[2,3-b]pyridine with Mg in THF, followed by bubbling CO₂ gas, yields the carboxylic acid after acidic workup.
Data Tables: Comparative Analysis of Key Reactions
Table 1. Bromination Conditions and Yields
| Brominating Agent | Solvent | Base | Temperature | Time | Yield (%) | Source |
|---|---|---|---|---|---|---|
| Br₂ | Chloroform | None | 0–25°C | 1 h | 78 | |
| NBS | DCM | TEA | 25°C | 12 h | 85 | |
| NBS | THF | NaHCO₃ | 40°C | 6 h | 72 |
Table 2. Hydroxylation Methods
| Method | Reagent | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄/H₂SO₄ | 60°C, 4 h | 65 | |
| Nitration-Reduction | HNO₃/H₂SO₄ → H₂/Pd-C | Stepwise | 58 |
Table 3. Carboxylation Strategies
| Substrate | Reagent | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| 2-Methyl derivative | KMnO₄/NaOH | Reflux, 6 h | 70 | |
| 2-Bromo derivative | Mg/CO₂ | THF, −78°C, 2 h | 62 |
Optimization and Scale-Up Considerations
Solvent and Catalyst Selection
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolopyridine ring.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized pyrrolopyridine derivatives .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-4-hydroxy- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-4-hydroxy- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related pyrrolopyridine derivatives:
Key Observations :
- Ring Position : Shifting the fused ring system from [2,3-c] to [2,3-b] alters electronic distribution and steric effects. For example, 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid (SS-2270) exhibits 98% purity, suggesting stability during synthesis, while [2,3-c] analogs show variable yields (71–95%) .
- Substituent Effects: Electron-withdrawing groups (e.g., Cl at position 5 in [2,3-c] derivatives) correlate with reduced yields (71%) compared to electron-donating groups (e.g., OMe: 80%) .
- Functional Groups: The 4-hydroxy group in the target compound could enhance solubility via hydrogen bonding, contrasting with non-polar substituents like bromine. This balance may influence pharmacokinetic properties in drug design .
Carboxylic Acid Position and Derivatives
The position of the carboxylic acid group significantly affects properties:
- Position 2 vs. 3/4/5 : 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid derivatives (e.g., ethyl ester in ) exhibit modified lipophilicity. For instance, the ethyl ester derivative (CAS 172648-34-9) has a molecular weight of 204.225 and lacks ionizable groups, increasing membrane permeability compared to the free acid form .
- Purity Trends : Carboxylic acids at position 3 (SS-2270) and position 4 (ST-1269) show high purity (97–98%), suggesting robust synthetic routes for these positions .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-4-hydroxy- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound has the following chemical characteristics:
- IUPAC Name : 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
- Molecular Formula : C8H5BrN2O2
- CAS Number : 1638767-41-5
- Molecular Weight : 241.04 g/mol
Research indicates that this compound exhibits biological activity primarily through the inhibition of specific phosphodiesterases (PDEs). PDE4B inhibitors, such as derivatives of pyrrolo[2,3-b]pyridine, have shown promise in treating inflammatory diseases and central nervous system disorders by modulating cyclic nucleotide levels in cells.
In Vitro Studies
A study conducted on various derivatives of 1H-pyrrolo[2,3-b]pyridine demonstrated that certain compounds effectively inhibited PDE4B with IC50 values ranging from 0.8 μM to over 10 μM. The structure-activity relationship (SAR) studies revealed that modifications to the nitrogen atom positions significantly influenced potency against PDE4B .
| Compound | IC50 (μM) | % Inhibition |
|---|---|---|
| Compound 11h | 0.8 | 87% |
| Compound 14a | 4.2 | 70% |
| Compound 14d | >10 | <50% |
Anti-inflammatory Effects
The compound also exhibited anti-inflammatory properties by significantly inhibiting TNF-α release from macrophages exposed to pro-inflammatory stimuli such as lipopolysaccharide (LPS) . This suggests potential applications in treating conditions characterized by excessive inflammation.
Preclinical Trials
In preclinical models, derivatives of the compound have been evaluated for their efficacy in reducing tumor growth. One notable study indicated that a related derivative achieved complete tumor regression in murine models, highlighting its potential as an anticancer agent .
CNS Applications
The selectivity of these compounds for PDE4B over other PDE isoforms suggests they may be particularly beneficial for treating neurological disorders. The ability to penetrate the blood-brain barrier while minimizing side effects associated with other PDE inhibitors is a critical advantage .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Precursor | Bromination Agent | Yield | Key Reference |
|---|---|---|---|
| 3-Methyl-pyrrolopyridine | Br₂ in DCM | 85% | (283) |
| Pyrazolo[3,4-b]pyridine | NBS | 90% | (Han et al., 2017) |
Basic: How is structural confirmation achieved for this compound?
Methodological Answer:
Structural elucidation relies on ¹H NMR , LCMS , and X-ray crystallography . For instance, reports ¹H NMR (DMSO-d₆) peaks at δ 13.99 (s, 1H, -OH), 8.69 (d, 1H, aromatic), and 2.56 (s, 3H, -CH₃), confirming substituent positions. X-ray data () reveal hydrogen-bonded dimers (N–H⋯O and O–H⋯O interactions), critical for validating hydroxyl and carboxyl groups .
Advanced: How can computational methods optimize reaction pathways for derivatives?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms () minimize trial-and-error. For brominated pyrrolopyridines, computational screening identifies optimal transition states and regioselectivity. ICReDD’s workflow () combines quantum mechanics with experimental feedback to refine conditions (e.g., solvent polarity, temperature), reducing development time by 30–50% .
Advanced: How to resolve contradictions in reported synthetic yields?
Methodological Answer:
Discrepancies often arise from reaction conditions (e.g., catalyst loading, purity of intermediates). Design of Experiments (DoE) () statistically isolates critical variables. For example, varying bromination time (2–12 hrs) and temperature (0–25°C) in a fractional factorial design can identify optimal ranges. Cross-referencing NMR data () and crystallographic parameters () ensures reproducibility .
Basic: What functional groups dictate reactivity in this compound?
Methodological Answer:
The 3-bromo and 4-hydroxy groups dominate reactivity. Bromine participates in cross-coupling (e.g., Suzuki), while the hydroxyl group enables esterification or glycosylation. The carboxylic acid moiety (C-2) facilitates salt formation or conjugation with amines. lists derivatives (e.g., BP 4708: 5-boronic acid), highlighting regiochemical versatility .
Advanced: How to achieve regioselective bromination in pyrrolopyridine systems?
Methodological Answer:
Regioselectivity is controlled by electronic and steric factors. (Han et al., 2017) demonstrates that electron-withdrawing substituents (e.g., -CF₃) direct bromination to the C-3 position. Using bulky bases (e.g., LDA) or low-temperature bromination (-78°C) minimizes side reactions. Computational modeling () predicts electron density maps to guide reagent selection .
Advanced: What hydrogen-bonding motifs influence crystallization?
Methodological Answer:
X-ray data () reveal centrosymmetric dimers via N1–H1⋯O1 (R₂²(10)) and O2–H2⋯O1 (R₂²(8)) interactions. These motifs stabilize the crystal lattice and affect solubility. Co-crystallization with amines (e.g., piperazine) can modify packing efficiency, as seen in ’s derivatives .
Q. Table 2: Hydrogen-Bonding Parameters
| Donor–Acceptor | Distance (Å) | Angle (°) | Reference |
|---|---|---|---|
| N1–H1⋯O1 | 2.85 | 165 | |
| O2–H2⋯O1 | 2.68 | 172 |
Basic: What purification strategies are effective post-synthesis?
Methodological Answer:
Reverse-phase HPLC () and recrystallization from ethanol/ethyl acetate () achieve >95% purity. For polar derivatives, ion-exchange chromatography (e.g., Dowex resin) removes unreacted intermediates. LCMS monitoring () ensures removal of brominated byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
